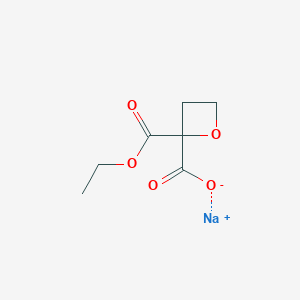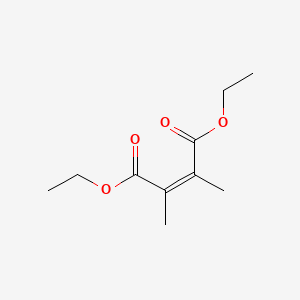
2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperidine ring and an isoindoline ring, making it a valuable molecule for studying various chemical reactions and biological activities.
科学的研究の応用
2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of polymers and materials with unique properties .
作用機序
Target of Action
The compound, also known as Lenalidomide , primarily targets IKZF3 , a repressor of the interleukin 2 gene (IL2) . IKZF3 plays a crucial role in the immune response, and its modulation can have significant effects on the immune system.
Mode of Action
Lenalidomide interacts with its target, IKZF3, by promoting its degradation . As lenalidomide decreases the level of IKZF3, the production of IL-2 increases, thereby increasing the proliferation of natural killer (NK), NKT cells, and CD4+ T cells . This interaction results in enhanced host immunity.
Biochemical Pathways
The primary biochemical pathway affected by lenalidomide is the IL-2 signaling pathway . By degrading IKZF3, lenalidomide increases IL-2 production, which in turn stimulates the proliferation of NK, NKT cells, and CD4+ T cells . These cells play a vital role in the immune response, and their increased proliferation enhances the body’s ability to fight off diseases.
Result of Action
The primary result of lenalidomide’s action is the enhanced immune response. By increasing the proliferation of NK, NKT cells, and CD4+ T cells , lenalidomide boosts the body’s ability to fight off diseases. This makes it an effective treatment for conditions like multiple myeloma and anemia in low to intermediate risk myelodysplastic syndrome .
Action Environment
It’s known that lenalidomide is stored at room temperature , suggesting that it is stable under normal environmental conditions
Safety and Hazards
将来の方向性
The compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and is a basic building block for making protein degrader library . This suggests potential future directions in the field of medicinal chemistry, particularly in the development of protease degradation drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid typically involves multiple steps. One common method includes the esterification of an N-protected or unprotected glutamine, followed by deprotection of the α-amino group if it is protected. The next step involves coupling the N-deprotected, esterified glutamine with an optionally substituted 2-haloalkylbenzoate, followed by cyclization of the coupled product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid include:
Thalidomide: Known for its immunomodulatory properties and use in treating multiple myeloma.
Lenalidomide: A more potent analog of thalidomide with fewer side effects.
Pomalidomide: Another analog with enhanced therapeutic properties .
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which allows for specific interactions with molecular targets. This uniqueness makes it a valuable compound for studying novel therapeutic approaches and developing new drugs .
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-11-5-4-10(12(18)15-11)16-6-9-7(13(16)19)2-1-3-8(9)14(20)21/h1-3,10H,4-6H2,(H,20,21)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMKKELLXFZKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287259-68-9 |
Source


|
| Record name | 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2470258.png)

![N-(diphenylmethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2470262.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)
![N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2470267.png)






![N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2470281.png)
